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This guide provides an objective comparison of ARM165's cross-reactivity with other

Phosphoinositide 3-kinase (PI3K) isoforms, supported by available experimental data. ARM165
is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted

degradation of the p110γ (gamma) catalytic subunit of PI3K (PIK3CG).[1][2][3] Its design is

based on the highly selective PI3Kγ inhibitor, AZ2, which serves as the target-binding warhead.

[1]

The primary mechanism of action for ARM165 is not inhibition of enzymatic activity, but rather

the induced degradation of the PI3Kγ protein.[1] This distinction is critical when evaluating its

selectivity. While the binding affinity of the warhead (AZ2) to other PI3K isoforms provides a

strong indication of its potential for off-target binding, the ultimate selectivity of ARM165 is

determined by its ability to form a productive ternary complex with an E3 ligase and specifically

ubiquitinate and degrade PI3Kγ.

Quantitative Analysis of the ARM165 Warhead (AZ2)
As direct quantitative binding data for ARM165 across all PI3K isoforms is not publicly

available, we present the well-characterized selectivity profile of its parent PI3Kγ inhibitor, AZ2.

This data serves as a robust proxy for the binding selectivity of ARM165 to the various PI3K

isoforms. AZ2 demonstrates exceptional selectivity for PI3Kγ over other Class I PI3K isoforms

(α, β, and δ).
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PI3K Isoform IC50 (nM) Selectivity vs. PI3Kγ

PI3Kγ 0.5 -

PI3Kα >10,000 >20,000-fold

PI3Kβ >10,000 >20,000-fold

PI3Kδ 158 ~316-fold

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Evidence for PI3Kγ-Specific Degradation by
ARM165
Unbiased proteomics and western blotting techniques have demonstrated that ARM165
specifically degrades PIK3CG, leading to a sustained ablation of AKT signaling.[1] Importantly,

ARM165 did not significantly reduce the viability or colony-forming capacity of non-Acute

Myeloid Leukemia (AML) cell lines, further confirming the restricted dependency on PI3Kγ in

AML cells and suggesting minimal off-target effects.[1]

PI3K Signaling Pathway and ARM165's Point of
Intervention
The diagram below illustrates the canonical PI3K signaling pathway and highlights the specific

targeting of the p110γ isoform by ARM165, leading to its degradation.
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Caption: PI3K signaling pathway and the specific degradation of PI3Kγ by ARM165.
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In Vitro Kinase Assay for PI3K Isoform Selectivity
This protocol outlines a general method to determine the in vitro potency and selectivity of a

compound (like AZ2) against different PI3K isoforms using a luminescence-based assay that

measures ADP production.

Materials:

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101)

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-

35)

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP₂)

ATP

Test compound (e.g., AZ2) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega) or similar

384-well plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further

dilute in kinase assay buffer to the desired final concentrations.

Enzyme and Substrate Preparation: Dilute each PI3K isoform and PIP₂ substrate in kinase

assay buffer to the appropriate working concentrations.

Assay Reaction:

Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-

well plate.

Add 2.5 µL of the PI3K enzyme/PIP₂ substrate mix to each well.
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Incubate at room temperature for 15 minutes.

Initiate the kinase reaction by adding 5 µL of ATP solution.

Incubate for 1 hour at room temperature.

ADP Detection:

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.

Incubate for 30 minutes at room temperature.

Data Acquisition and Analysis:

Measure the luminescence using a plate reader.

Calculate the percentage of inhibition for each compound concentration relative to the

DMSO control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC50 value for each PI3K isoform.

Proteomics-Based Analysis of ARM165 Selectivity
This protocol provides a general workflow for assessing the selectivity of a PROTAC like

ARM165 through unbiased proteomics.

Workflow for Proteomics-Based Selectivity Assessment
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Caption: Experimental workflow for proteomics-based selectivity profiling of ARM165.

Procedure Outline:

Cell Culture and Treatment: Culture a relevant cell line (e.g., an AML cell line) and treat with

ARM165 at various concentrations and for different time points. Include a vehicle-treated
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control.

Cell Lysis and Protein Extraction: Harvest the cells, lyse them, and extract the total protein.

Protein Digestion: Digest the protein extracts into peptides using an enzyme such as trypsin.

LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem

mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

Data Analysis: Process the mass spectrometry data to identify proteins and compare their

relative abundance between the ARM165-treated and control samples.

Results Interpretation: Identify proteins that are significantly downregulated in the ARM165-

treated samples. High selectivity is demonstrated if PI3Kγ is among the most significantly

downregulated proteins with minimal impact on other proteins, including the other PI3K

isoforms.

Conclusion
The available evidence strongly supports the high selectivity of ARM165 for the PI3Kγ isoform.

While direct quantitative binding data for ARM165 across all PI3K isoforms is not yet published,

the exceptional selectivity of its warhead, AZ2, for PI3Kγ provides a compelling proxy for its

binding specificity. Furthermore, proteomics data confirms that ARM165's functional output is

the specific degradation of PI3Kγ, with minimal off-target effects observed. This high degree of

selectivity makes ARM165 a promising therapeutic candidate for diseases driven by PI3Kγ

signaling, such as certain hematological malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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